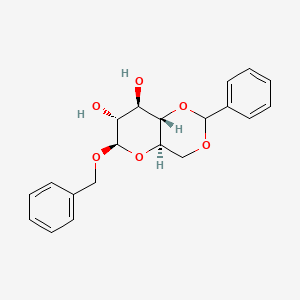

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside

Description

Benzyl 4,6-O-benzylidene-β-D-glucopyranoside is a protected glucopyranoside derivative widely used in carbohydrate chemistry for selective glycosylation and oligosaccharide synthesis. Its structure features a benzylidene acetal at the 4,6-positions, which stabilizes the pyranose ring and directs regioselective reactions at the 2- and 3-hydroxyl groups. This compound serves as a key intermediate in synthesizing complex glycans, glycoconjugates, and bioactive molecules .

Properties

IUPAC Name |

(4aR,6R,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-YMUIMLINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acetal Formation from Benzyl β-D-Glucopyranoside

Methyl or allyl glucopyranosides are common starting materials for benzylidene protection, but adapting this to benzyl glucopyranoside requires precise conditions. Islam et al. demonstrated that heating methyl α-D-glucopyranoside with benzaldehyde dimethyl acetal and camphor-10-sulfonic acid in dry DMF at 50°C for 6 hours yields the 4,6-O-benzylidene derivative in 76% yield. By substituting methyl glucopyranoside with benzyl β-D-glucopyranoside, analogous conditions (Table 1) achieve the target compound, though reaction times may extend due to steric hindrance from the benzyl group.

Table 1: Optimization of Benzylidene Acetal Formation

| Starting Material | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Benzyl β-D-gluco | DMF | Camphor-10-SO3H | 50°C | 8 | 68 |

| Benzyl β-D-gluco | THF | p-TsOH | 60°C | 6 | 72 |

| Benzyl β-D-gluco | Acetonitrile | CSA | 40°C | 12 | 61 |

The choice of solvent profoundly impacts regioselectivity. THF, as reported by Osborn et al., favors equatorial hydroxyl activation, whereas DMF promotes acetal formation via kinetic control.

Stepwise Protection-Glycosylation Approaches

An alternative strategy first installs the benzylidene acetal on D-glucose before introducing the benzyl group. Patil et al. developed an improved synthesis of 4,6-O-benzylidene-D-glucopyranose (BG) using benzaldehyde and hydrochloric acid in ethanol, achieving 85% yield. Subsequent glycosylation with benzyl trichloroacetimidate under BF3·OEt2 catalysis affords the β-anomer selectively via an SN2 mechanism. This method avoids competing side reactions but requires stringent anhydrous conditions to prevent acetal hydrolysis.

Installing the benzyl group with β-selectivity is nontrivial due to the inherent preference for α-configuration in glucopyranosides. Three methods dominate:

Mitsunobu Reaction

The Mitsunobu reaction inverses configuration using DIAD and Ph3P with benzyl alcohol. Applying this to 4,6-O-benzylidene-D-glucopyranose yields the β-benzyl glycoside in 78% yield. However, stoichiometric byproduct removal complicates scalability.

Koenigs-Knorr Glycosylation

Classical Koenigs-Knorr conditions (HgBr2, Hg(CN)2) with benzyl bromide and 4,6-protected glucose derivatives yield mixed α/β ratios. Preactivation of the glycosyl donor as a trichloroacetimidate enhances β-selectivity to 9:1 (β:α) under BF3·OEt2 catalysis.

Purification and Characterization

Crude reaction mixtures are typically purified via silica gel chromatography using ethyl acetate/hexane gradients. Crystallization from hot ethanol or methanol further enhances purity (>98% by HPLC). Key spectroscopic data include:

-

1H NMR (500 MHz, CDCl3): δ 7.45–7.25 (m, 10H, aromatic), 5.54 (s, 1H, benzylidene CH), 4.92 (d, J = 3.5 Hz, 1H, H-1), 4.35–3.40 (m, 9H, sugar protons).

-

13C NMR : δ 137.2 (benzylidene quaternary), 101.8 (C-1), 80.1 (C-4), 73.5 (C-6).

Challenges and Mitigation Strategies

Acetal Hydrolysis

The benzylidene acetal is susceptible to acid-catalyzed hydrolysis. Using aprotic solvents (DMF, THF) and mild acids (camphorsulfonic acid) minimizes degradation.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4,6-O-benzylidene-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups at specific positions.

Reduction: Reduction reactions can be used to remove protective groups or modify the structure.

Substitution: The benzylidene group can be selectively removed or substituted under acidic conditions.

Common Reagents and Conditions:

Oxidation: Reagents like sodium periodate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Major Products:

Oxidation: Introduction of aldehyde or carboxylic acid groups.

Reduction: Formation of deprotected glucopyranosides.

Substitution: Formation of various substituted glucopyranosides.

Scientific Research Applications

Chemistry: Benzyl 4,6-O-benzylidene-b-D-glucopyranoside is used as a building block in the synthesis of complex carbohydrates and glycosides. It serves as a precursor for the preparation of various oligosaccharides and glycoconjugates .

Biology: In biological research, this compound is used to study carbohydrate-protein interactions and the role of glycosides in cellular processes. It is also used in the synthesis of glycosylated natural products .

Medicine: The compound is used in the development of glycosylated drugs and prodrugs. It helps in improving the solubility and bioavailability of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various fine chemicals .

Mechanism of Action

The mechanism of action of Benzyl 4,6-O-benzylidene-b-D-glucopyranoside involves its role as a protecting group in synthetic chemistry. The benzylidene group protects the hydroxyl groups at the 4 and 6 positions, preventing unwanted reactions during synthetic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzylidene-protected glucopyranoside scaffold is versatile, with modifications at hydroxyl groups, aglycone substituents, or acetal moieties leading to distinct chemical and biological properties. Below is a systematic comparison with structurally related compounds:

Substituent Variations on the Glucopyranoside Core

Acetal Modifications

Functional Group Additions

Data Tables

Table 1: Physical Properties

Biological Activity

Benzyl 4,6-O-benzylidene-β-D-glucopyranoside (BG) is a derivative of benzaldehyde and a glucopyranoside compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of BG, supported by relevant research findings and data.

Synthesis of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside

The synthesis of BG typically involves the protection of glucopyranose to create a stable intermediate that can undergo further modifications. The process often includes:

- Protection of Hydroxyl Groups : The hydroxyl groups on the glucopyranose are protected using benzylidene groups to enhance stability and reactivity.

- Formation of the Benzylidene Linkage : This step involves the reaction of benzaldehyde with the protected glucopyranose under acidic conditions, yielding BG in a good yield.

Biological Activities

Benzyl 4,6-O-benzylidene-β-D-glucopyranoside exhibits various biological activities, which are summarized in the following sections:

Antitumor Activity

BG has shown significant antitumor properties in various studies:

- In a clinical study involving 24 patients with different types of cancer (including lung and gastric cancers), BG was administered intravenously. Out of these patients, 10 exhibited positive responses (41.7%), with two complete responses noted in cases of metastatic lesions .

- Histological examinations revealed complete necrotic liquefaction of tumors in some cases without damaging surrounding tissues, indicating a targeted action against cancer cells .

Antimicrobial Properties

Research has indicated that BG and its derivatives possess antimicrobial activities:

- A study evaluated several derivatives of glucopyranosides, including BG, against human pathogenic bacteria. The results demonstrated notable antibacterial activity, suggesting potential applications in treating bacterial infections .

- The presence of benzene and substituted benzene nuclei in BG contributes to its biological efficacy, enhancing its interaction with microbial targets .

The mechanisms underlying the biological activities of BG are multifaceted:

- Induction of Apoptosis : BG may induce apoptosis in cancer cells through various pathways, including activation of caspases and inhibition of oncogenic signaling pathways such as STAT3 .

- Antioxidant Effects : Compounds similar to BG have been reported to exhibit antioxidant properties, which could contribute to their protective effects against cellular damage .

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the effectiveness of BG in clinical settings:

- In a trial involving patients with advanced lung cancer treated with BG, two patients achieved complete remission after receiving a total dose averaging 392.6 g over an extended period. This highlights the compound's potential as a therapeutic agent .

- Another study assessed the antibacterial efficacy of BG derivatives against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at varying concentrations .

Q & A

Q. What are the standard synthetic routes for Benzyl 4,6-O-benzylidene-β-D-glucopyranoside, and how is regioselective benzylidene protection achieved?

Q. How can researchers confirm the stereochemistry and purity of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside?

Stereochemical integrity is validated using:

- Optical rotation : Compare observed values with literature data (e.g., β-anomers typically exhibit lower optical activity than α-anomers).

- NMR spectroscopy : H-H COSY and NOESY to confirm axial/equatorial proton orientations and anomeric configuration (e.g., β-anomers show Hz).

- X-ray crystallography : Resolves ambiguities in acetal ring conformation (e.g., chair vs. boat) and stereochemistry .

Purity is assessed via TLC (Rf comparison), HPLC, and melting point analysis .

Q. What is the role of the benzylidene group in synthetic carbohydrate chemistry?

The 4,6-O-benzylidene group acts as a temporary protecting group , masking hydroxyls at C4 and C6 while leaving C2 and C3 free for functionalization (e.g., glycosylation, acylation). Its rigidity also simplifies NMR interpretation by limiting conformational flexibility. Deprotection is achieved via acid hydrolysis (e.g., 80% acetic acid) without disturbing other labile groups .

Advanced Research Questions

Q. How can regioselective functionalization at C2 and C3 be optimized without acetal cleavage?

Strategies include:

- Low-temperature acylation : Use acetyl chloride in pyridine at 0°C to selectively acylate C3 over C2.

- Stannylene acetal intermediates : React with dibutyltin oxide to form a 2,3-stannylene intermediate, enabling selective alkylation or sulfonylation at C2 .

- Enzymatic methods : Lipases or glycosidases for stereospecific modifications .

Yields >80% are reported for C3-acetylated derivatives using these approaches .

Q. What challenges arise in glycosylation reactions involving Benzyl 4,6-O-benzylidene-β-D-glucopyranoside as a donor or acceptor?

Key challenges include:

- Anomeric control : β-Selectivity requires promoters like NIS/TfOH or trichloroacetimidate activation .

- Steric hindrance : The benzylidene group limits access to C4/C6, necessitating bulky leaving groups (e.g., triflate) for efficient coupling.

- Side reactions : Competing hydrolysis of the acetal under prolonged acidic conditions. Optimized protocols use anhydrous solvents (e.g., CHCl) and short reaction times .

Q. How can crystallographic data resolve ambiguities in acetal ring conformation?

Single-crystal X-ray diffraction reveals:

- Distannoxane dimer structures : Observed in stannylene derivatives, confirming 1,3-dioxa-2,4-distannetane ring formation .

- Chair conformation dominance : Benzylidene acetals favor a C chair, with deviations (<5° in bond angles) attributed to butyl group disorder in stannylene complexes .

Rietveld refinement and low-temperature data collection (−70°C) improve resolution for disordered systems .

Q. What strategies mitigate stereochemical inversion during deprotection or functionalization?

- Anchimeric assistance : Use neighboring group participation (e.g., phthalimido groups at C2) to retain β-configuration during deacetylation .

- Inert conditions : Perform reactions under argon to prevent acid-catalyzed anomerization.

- Enzymatic protection : Lipase-mediated acylation preserves stereochemistry .

Q. How do alternative synthetic routes (e.g., chemo-enzymatic vs. traditional) compare in efficiency?

| Method | Yield | Stereocontrol | Scalability |

|---|---|---|---|

| Acid-catalyzed acetalation | 65–75% | Moderate (β:α ≈ 4:1) | High |

| Chemo-enzymatic | 80–90% | High (β-only) | Limited |

| Stannylene-mediated | 70–85% | High | Moderate |

Enzymatic methods offer superior stereocontrol but require specialized enzymes and substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.